2-Ethyl-1-methylpiperidine
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Overview
Description
2-Ethyl-1-methylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is a derivative of piperidine, with ethyl and methyl groups attached to the nitrogen atom, making it a substituted piperidine. Piperidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methylpiperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with ethyl and methyl halides under basic conditions. Another method includes the reductive amination of 2-ethylpiperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyridine derivatives. This process is carried out using a catalyst such as molybdenum disulfide under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
2-Ethyl-1-methylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methylpiperidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Piperidine: The parent compound with a similar structure but without the ethyl and methyl substitutions.
2-Methylpiperidine: A derivative with only a methyl group attached to the nitrogen atom.
2-Ethylpiperidine: A derivative with only an ethyl group attached to the nitrogen atom.
Uniqueness: 2-Ethyl-1-methylpiperidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with molecular targets compared to its mono-substituted counterparts .
Properties
CAS No. |
35682-44-1 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-ethyl-1-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-6-4-5-7-9(8)2/h8H,3-7H2,1-2H3 |
InChI Key |
NEDAUERTDZGLOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C |
Origin of Product |
United States |
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